2-Chloro-3-(difluoromethyl)pyridin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(difluoromethyl)pyridin-4-ol is an organic compound with the molecular formula C6H4ClF2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its inclusion of both chlorine and difluoromethyl groups, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-3-(difluoromethyl)pyridine with a hydroxylating agent under controlled conditions to introduce the hydroxyl group at the 4-position .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of catalysts and specific reaction conditions to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(difluoromethyl)pyridin-4-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Addition Reactions: The difluoromethyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Products include derivatives where the chlorine atom is replaced by another functional group.
Oxidation Reactions: Products include ketones or aldehydes.
Reduction Reactions: Products include alcohols or alkanes.
Scientific Research Applications
2-Chloro-3-(difluoromethyl)pyridin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-3-(difluoromethyl)pyridin-4-ol involves its interaction with specific molecular targets. The chlorine and difluoromethyl groups can influence the compound’s binding affinity and reactivity with enzymes or receptors. This can lead to various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2,3-Dichloropyridine: Contains two chlorine atoms instead of a chlorine and a difluoromethyl group.
3-(Difluoromethyl)pyridine: Lacks the chlorine atom present in 2-Chloro-3-(difluoromethyl)pyridin-4-ol
Uniqueness
This compound is unique due to the presence of both chlorine and difluoromethyl groups, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C6H4ClF2NO |
---|---|
Molecular Weight |
179.55 g/mol |
IUPAC Name |
2-chloro-3-(difluoromethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C6H4ClF2NO/c7-5-4(6(8)9)3(11)1-2-10-5/h1-2,6H,(H,10,11) |
InChI Key |
XIYVXDDCAJUTSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C(C1=O)C(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.